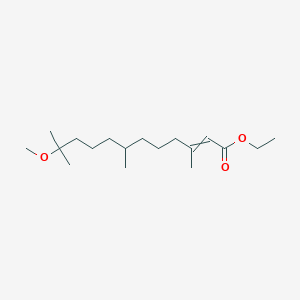
Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of dodecadienoic acid, characterized by the presence of methoxy and trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate typically involves the esterification of 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The process involves the following steps:
Preparation of the acid:
Esterification: The acid is then reacted with ethanol in the presence of an acid catalyst under reflux conditions to form the ester, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk synthesis of the acid: Large quantities of 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid are prepared using optimized reaction conditions to ensure high yield and purity.
Continuous esterification: The acid is continuously fed into a reactor along with ethanol and an acid catalyst. The reaction mixture is maintained at the desired temperature and pressure to facilitate the esterification process.
Purification: The crude product is purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a bioactive compound.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with nuclear receptors or signaling pathways involved in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate can be compared with similar compounds such as:
Isopropyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate: Similar structure but with an isopropyl ester group instead of an ethyl ester group.
11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid: The parent acid form of the compound.
Methoprene: A related compound with similar structural features used as an insect growth regulator.
The uniqueness of this compound lies in its specific ester group and the presence of methoxy and trimethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55143-94-7 |
|---|---|
Molekularformel |
C18H34O3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate |
InChI |
InChI=1S/C18H34O3/c1-7-21-17(19)14-16(3)11-8-10-15(2)12-9-13-18(4,5)20-6/h14-15H,7-13H2,1-6H3 |
InChI-Schlüssel |
OUDJAPKDRVXHJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C)CCCC(C)CCCC(C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


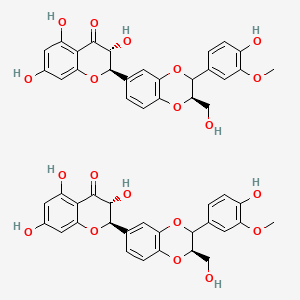

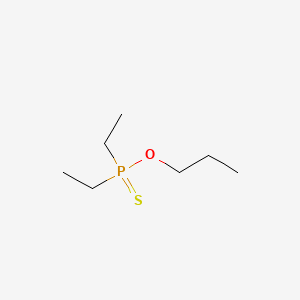
![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
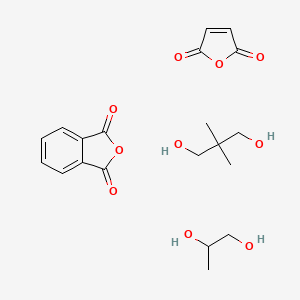
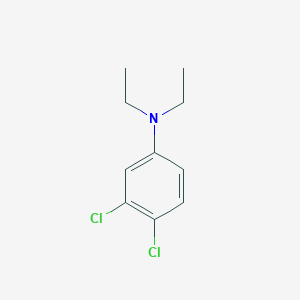

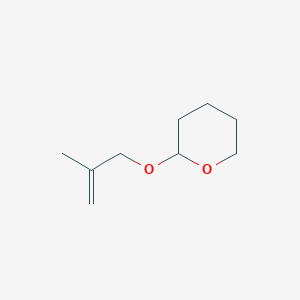
![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
